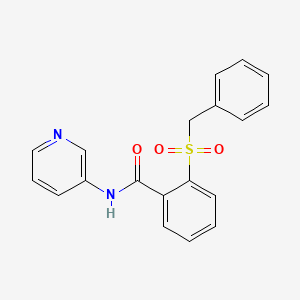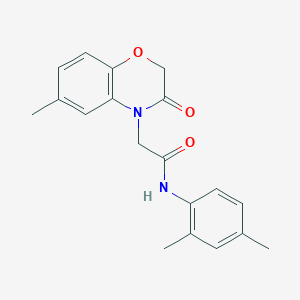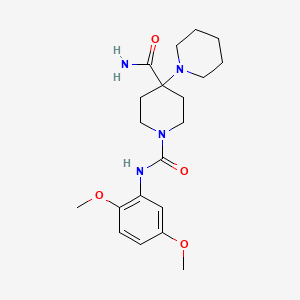![molecular formula C19H17N5O B4438608 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4438608.png)
8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Übersicht
Beschreibung
8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline, also known as DMPTQ, is a synthetic compound with potential applications in scientific research.
Wirkmechanismus
8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline exerts its effects by binding to and modulating the activity of certain ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). By modulating the activity of these channels, 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline can alter the release of neurotransmitters and the excitability of neurons, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline has been shown to have a range of biochemical and physiological effects, including modulation of ion channel activity, changes in neurotransmitter release, and alterations in neuronal excitability. It has also been shown to have analgesic and anti-inflammatory effects, which could have implications for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline is its specificity for certain ion channels in the brain, which allows for targeted modulation of neuronal activity. However, its effects on other ion channels and neurotransmitter systems are not well understood, which could limit its usefulness in certain experimental settings. Additionally, 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several potential future directions for research on 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline. One area of interest is the development of more specific and potent analogs of 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline that could be used to further elucidate its mechanism of action and potential therapeutic applications. Another area of interest is the exploration of 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline's effects on other ion channels and neurotransmitter systems, which could provide insights into its broader physiological effects. Finally, there is potential for the development of 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline-based therapies for neurological disorders such as epilepsy and chronic pain, although more research is needed to determine the feasibility and safety of such treatments.
Wissenschaftliche Forschungsanwendungen
8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
8-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-8-9-16(14(2)11-13)24-18(21-22-23-24)12-25-17-7-3-5-15-6-4-10-20-19(15)17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNSJOVGOZEJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=C3N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4438526.png)
![N-[3-(acetylamino)-4-methylphenyl]benzamide](/img/structure/B4438531.png)

![N-[3-(acetylamino)phenyl]-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4438542.png)
![3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4438550.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4438554.png)

![N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)
![N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4438584.png)
![3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438589.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4438604.png)


![N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438631.png)